![molecular formula C16H23F3N4O2 B2983878 叔丁基{1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-基}氨基甲酸酯 CAS No. 1982187-39-2](/img/structure/B2983878.png)

叔丁基{1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

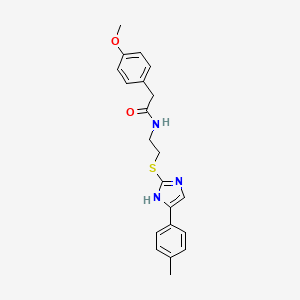

Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate is a chemical compound with the IUPAC name tert-butyl (((2S,4R)-4-(trifluoromethyl)piperidin-2-yl)methyl)carbamate . It has a molecular weight of 282.31 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds involves the use of Boc anhydride (0.8mmol) and ethanol (3.5mL) in a dry reaction flask . The reaction mixture is cooled in an ice bath and a 70% aqueous ammonia solution (0.6 mL) is slowly added . The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-9-6-8(4-5-16-9)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18)/t8-,9+/m1/s1 .Chemical Reactions Analysis

The protodeboronation of similar compounds like pinacol boronic esters has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .科学研究应用

药物化学应用

该化合物及其衍生物因其在药物化学中的潜力而被探索,特别是作为组胺H4受体的配体。这些受体参与炎症和免疫反应,使其成为治疗过敏、哮喘和自身免疫性疾病等疾病的靶点。例如,Altenbach等人(2008)的一项研究合成了一系列2-氨基嘧啶作为H4受体配体,导致在动物模型中具有抗炎和抗伤害感受活性,突出了此类化合物的潜在治疗应用(Altenbach et al., 2008)。

有机合成和催化

在有机合成领域,该化合物的衍生物已被用作合成复杂分子的中间体。例如,王等人(2022)报道了一种以相关化合物作为酰胺基自由基前体的光氧化还原催化胺化工艺,展示了一种组装3-氨基色酮的新途径,3-氨基色酮在合成多种氨基嘧啶中很有价值(Wang et al., 2022)。

安全和危害

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

作用机制

Target of Action

The primary target of this compound is the bacterial cytoplasmic membrane . The compound interacts with the membrane, leading to its depolarization .

Mode of Action

The compound’s mode of action involves the dissipation of the bacterial membrane potential . This is suggested by the strong bactericidal properties it exhibits against susceptible and drug-resistant Gram-positive bacteria .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane suggests that it disrupts the normal functioning of the membrane, which is crucial for various cellular processes .

Pharmacokinetics

Its strong bactericidal properties suggest that it is able to reach its target effectively .

Result of Action

The compound’s action results in the depolarization of the bacterial cytoplasmic membrane . This disruption of the membrane potential is likely to inhibit essential cellular processes, leading to the death of the bacteria .

属性

IUPAC Name |

tert-butyl N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23F3N4O2/c1-10-20-12(16(17,18)19)9-13(21-10)23-7-5-11(6-8-23)22-14(24)25-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIBIKARDOZLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol](/img/structure/B2983799.png)

![6-(3-Fluorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2983806.png)

![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)